molecular formula C16H24N6O2 B2768541 1-hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-55-0

1-hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2768541
CAS RN: 898412-55-0
M. Wt: 332.408
InChI Key: KBWMYGCWYHFDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

1-Hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione and its derivatives are of significant interest in scientific research due to their complex structure and potential biological activity. Various studies have been conducted to synthesize and evaluate the biological activities of similar purine and triazine derivatives.

  • Synthesis and Antiviral Activity : The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogues highlights the potential of triazine derivatives in antiviral research. These compounds showed moderate activity against rhinovirus at non-toxic dosage levels, indicating the relevance of such derivatives in developing antiviral agents (S. H. Kim et al., 1978).

  • Anticancer, Anti-HIV, and Antimicrobial Activities : Research on triazino and triazolo[4,3-e]purine derivatives revealed compounds with significant anticancer, anti-HIV-1, and antimicrobial activities. Notably, certain derivatives demonstrated considerable activity against melanoma, non-small lung cancer, and breast cancer, alongside moderate anti-HIV-1 activity (F. Ashour et al., 2012).

Chemical Interactions and Properties

  • Chemical Reactions and Structural Analysis : The study of reactions between triazine derivatives and various compounds, including aldehydes and other triazine derivatives, offers insights into the chemical properties and potential applications of these molecules in designing novel compounds with specific functionalities (I. Neda et al., 1995).

  • Derivative Synthesis and Evaluation : The synthesis of pyrimido[1,2,3-cd]purine derivatives with a triazole ring highlights the versatility of triazine-based compounds in creating new molecules with potential biological activities. These derivatives provide a basis for further exploration in drug development (Ondrej Simo et al., 2000).

properties

IUPAC Name

1-hexyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-5-6-7-8-9-22-15-17-13-12(21(15)10-11(2)18-22)14(23)20(4)16(24)19(13)3/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWMYGCWYHFDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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